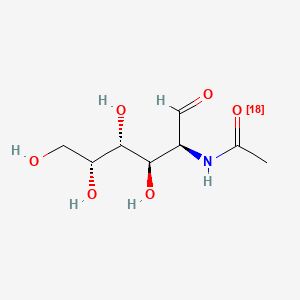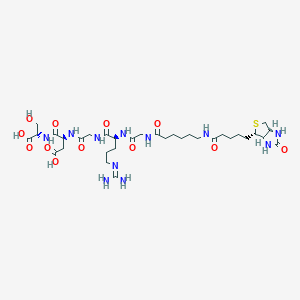
2,2',5-Trichlorobiphenyl-3,4,4',6,6'-D5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 is a stable isotope-labeled compound, specifically a deuterated form of 2,2’,5-Trichlorobiphenyl. This compound is used extensively in scientific research due to its unique properties and applications in various fields .
準備方法
The synthesis of 2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 involves the introduction of deuterium atoms into the biphenyl structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts under specific reaction conditions. Industrial production methods often involve the use of high-purity deuterium gas and specialized equipment to ensure the incorporation of deuterium atoms at the desired positions .
化学反応の分析
2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions often involve reagents like sodium iodide in acetone or other polar solvents.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of polychlorinated biphenyls (PCBs).
Biology: Employed in studies involving the metabolism and environmental fate of PCBs.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of PCBs in biological systems.
Industry: Applied in the development of new materials and chemical processes
作用機序
The mechanism of action of 2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 involves its interaction with various molecular targets and pathways. In biological systems, it can bind to specific receptors and enzymes, influencing their activity. The deuterium atoms in the compound can also affect its pharmacokinetic and metabolic profiles, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated analogs .
類似化合物との比較
2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 can be compared with other similar compounds, such as:
2,4,5-Trichlorobiphenyl: Another polychlorinated biphenyl with different chlorine substitution patterns.
2,2’,4-Trichlorobiphenyl: A compound with chlorine atoms at different positions on the biphenyl rings.
2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-D5: A deuterated analog with a different substitution pattern
The uniqueness of 2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 lies in its specific deuterium labeling, which provides distinct advantages in research applications, particularly in studies involving the tracking and quantification of PCBs.
特性
分子式 |
C12H7Cl3 |
|---|---|
分子量 |
262.6 g/mol |
IUPAC名 |
1,4-dichloro-2-(2-chloro-4,6-dideuteriophenyl)-3,5,6-trideuteriobenzene |
InChI |
InChI=1S/C12H7Cl3/c13-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)14/h1-7H/i2D,3D,5D,6D,7D |
InChIキー |
DCMURXAZTZQAFB-QJLNLPRVSA-N |
異性体SMILES |
[2H]C1=CC(=C(C(=C1)Cl)C2=C(C(=C(C(=C2[2H])Cl)[2H])[2H])Cl)[2H] |
正規SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[6-(4-morpholinyl)pyridin-3-yl]purine](/img/structure/B12391997.png)
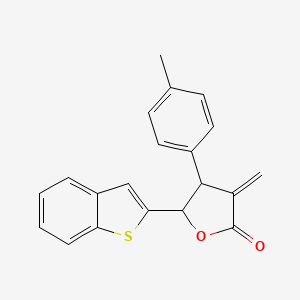



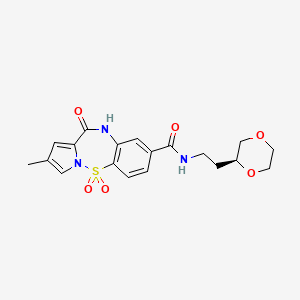
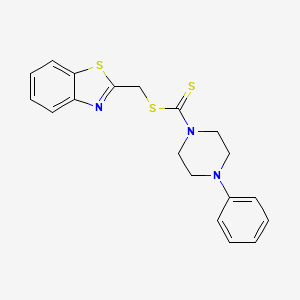
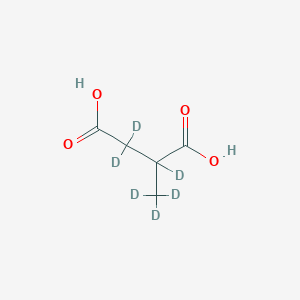
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)
![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)

![[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B12392076.png)
